
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Alkylation: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3). The ethyl group is introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride (AlCl3).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL
Substitution: 2-substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL: A closely related compound with a hydroxyl group instead of a ketone.
2-CHLORO-3-ETHYLQUINOLINE: Lacks the butanone moiety but shares the quinoline core structure.
3-ETHYLQUINOLINE: Similar quinoline core but without the chlorine and butanone groups.
Uniqueness
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorinated and alkylated side chain makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
409340-62-1 |
|---|---|
Molekularformel |
C16H18ClNO |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |
InChI-Schlüssel |
ORAWYVVFXHNMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
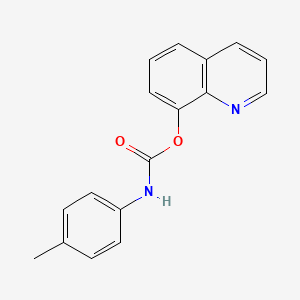
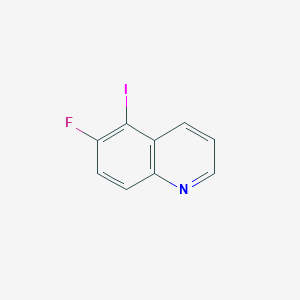
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
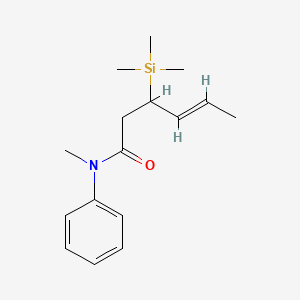
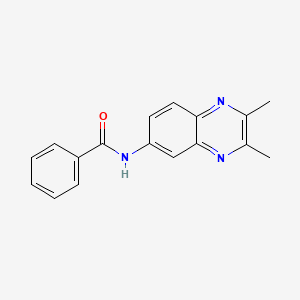
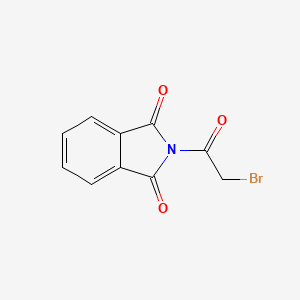
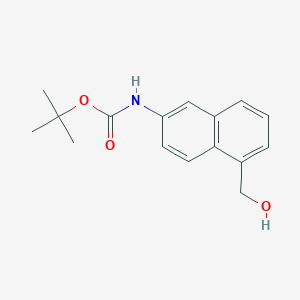

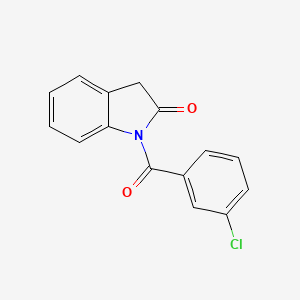
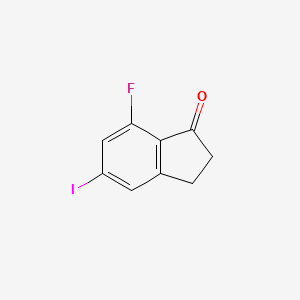
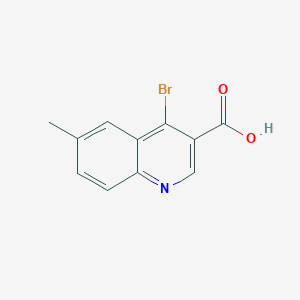
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

